molecular formula C17H29N3O5S2 B240935 N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide

N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide

Cat. No. B240935
M. Wt: 419.6 g/mol
InChI Key: DOMKLPPFTGVHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide, also known as DB1976, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and has the potential to become an effective anticancer drug.

Mechanism of Action

N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of many cellular processes, including cell survival and proliferation. By inhibiting Hsp90, N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide disrupts the signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile. In addition, N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been found to sensitize cancer cells to other anticancer drugs, suggesting that it may be effective in combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide is that it has shown efficacy against a broad range of cancer types, indicating that it may have potential as a broad-spectrum anticancer drug. However, one limitation is that the synthesis of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide is complex and may be difficult to scale up for large-scale production.

Future Directions

There are several future directions for research on N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide. One area of interest is the development of more efficient synthesis methods for N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide in clinical trials. Finally, there is a need for more research on the potential of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide in combination therapy with other anticancer drugs.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide involves several steps, including the condensation of 2,4-dimethyl-3-nitroaniline with tert-butyl 3-aminopropanoate to form the corresponding amide. This amide is then reacted with 2,4-dimethyl-3-(methylsulfonyl)aniline to yield the final product.

Scientific Research Applications

N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide

Molecular Formula

C17H29N3O5S2

Molecular Weight

419.6 g/mol

IUPAC Name

N-tert-butyl-3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide

InChI

InChI=1S/C17H29N3O5S2/c1-12-8-9-14(13(2)16(12)20(6)26(7,22)23)27(24,25)18-11-10-15(21)19-17(3,4)5/h8-9,18H,10-11H2,1-7H3,(H,19,21)

InChI Key

DOMKLPPFTGVHKJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC(C)(C)C)C)N(C)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC(C)(C)C)C)N(C)S(=O)(=O)C

Origin of Product

United States

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